molecular formula C44H59N7O5 B143942 Iscotrizinol CAS No. 154702-15-5

Iscotrizinol

Cat. No. B143942
M. Wt: 766 g/mol
InChI Key: OSCJHTSDLYVCQC-UHFFFAOYSA-N
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Description

Iscotrizinol, also known as Diethylhexyl Butamido Triazone (INCI), is an organic compound used in sunscreens . It absorbs UVB and some UVA radiation, with peak protection at 310 nm . It is one of the most photostable chemical sunscreens known today, requiring 25 hours to lose 10% of its SPF protection ability .


Molecular Structure Analysis

The molecular formula of Iscotrizinol is C44H59N7O5 . Its molecular weight is 765.98 g/mol . The structure includes a triazine ring, which is likely responsible for its UV absorption properties .


Physical And Chemical Properties Analysis

Iscotrizinol has a density of 1.2±0.1 g/cm^3 . Its refractive index is 1.590 . It has 12 H bond acceptors, 4 H bond donors, and 24 freely rotating bonds . Its polar surface area is 156 Å^2 .

Scientific Research Applications

Ecological Monitoring

Iscotrizinol is used in ecological monitoring as an indicator species to track environmental changes. This involves assessing ecosystem health and integrity, as well as the impacts of pollution and contamination. Indicator species are selected based on prior research, ecological significance, and conservation status, providing insights into broader ecological trends (Siddig et al., 2016).

Spinal Cord Injury Research

In spinal cord injury research, Iscotrizinol has been investigated as a part of efforts to understand and promote regeneration in the central nervous system. This research aims at developing potential treatments for spinal cord injuries, with an emphasis on preventing immediate adverse reactions to injury, promoting neuronal growth, and optimizing the function of surviving systems (Ramer et al., 2000).

Information Systems Research

Iscotrizinol is applied in the field of information systems, particularly in design science research. This involves developing and evaluating methodologies for information systems research, focusing on problem identification, solution objectives, and performance assessment (Peffers et al., 2007).

Technology Transfer and Industry-Science Links

The compound is also significant in improving industry-science links, where it plays a role in fostering knowledge and technology exchange. This includes the management of intellectual property, development of university-industry relationships, and commercialization of academic research (Debackere & Veugelers, 2005).

Mycotoxin Biomarker Research

In mycotoxin biomarker research, Iscotrizinol is studied for its role in assessing exposure to xenobiotics. This involves using concentrations of parent compounds and metabolites in biological matrices to evaluate exposure, thus contributing significantly to understanding the metabolism and impact of mycotoxins (Vidal et al., 2018).

Interpretive Research in Information Systems

Iscotrizinol is referenced in interpretive research in information systems, focusing on methodologies for conducting research from inception to publication. This includes addressing the nature of interpretive case studies and methods for fieldwork, theory use, and data analysis (Walsham, 2006).

Atmospheric Sensor Performance

The compound is used in research aimed at predicting atmospheric effects on sensor performance. This involves development and demonstration of new technologies for electro-optical systems, enhancing the acquisition and analysis capabilities of sensor technologies (Dentamaro & Doherty, 2008).

Future Directions

The demand for Iscotrizinol is expected to decrease over the long-term forecast period . This is due to the inclination of cosmetic manufacturers towards natural substitutes of Iscotrizinol and chemically neutral substitutes .

properties

IUPAC Name

2-ethylhexyl 4-[[4-[4-(tert-butylcarbamoyl)anilino]-6-[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N7O5/c1-8-12-14-30(10-3)28-55-39(53)33-18-24-36(25-19-33)46-42-48-41(45-35-22-16-32(17-23-35)38(52)51-44(5,6)7)49-43(50-42)47-37-26-20-34(21-27-37)40(54)56-29-31(11-4)15-13-9-2/h16-27,30-31H,8-15,28-29H2,1-7H3,(H,51,52)(H3,45,46,47,48,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCJHTSDLYVCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NC(C)(C)C)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870027
Record name Iscotrizinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iscotrizinol

CAS RN

154702-15-5
Record name Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1′-bis(2-ethylhexyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154702-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iscotrizinol [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iscotrizinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iscotrizinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2-ethylhexyl) 4,4’-{6-[4-tert-butylcarbamoyl)anilino]-1,3,5-triazine-2,4-diyldiimino}dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1'-bis(2-ethylhexyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISCOTRIZINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTZ0QC864
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
M Lodén, H Beitner, H Gonzalez… - British Journal of …, 2011 - academic.oup.com
Mismatches between skin pigmentation and modern lifestyle continue to challenge our naked skin. One of our responses to these challenges is the development and use of sunscreens. …
Number of citations: 133 academic.oup.com
D Hanigan, L Truong, J Schoepf, T Nosaka… - Water research, 2018 - Elsevier
… (avobenzone, ecamsule, iscotrizinol, octocrylene, octyl methoxycinnamate, octyl salicylate, and oxybenzone) approved for use in either the European Union (iscotrizinol and ecamsule) …
Number of citations: 52 www.sciencedirect.com
A Rehfeld, S Dissing, NE Skakkebæk - Endocrinology, 2016 - academic.oup.com
Progesterone released by cumulus cells surrounding the egg induces a Ca 2+ influx into human sperm cells via the cationic channel of sperm (CatSper) Ca 2+ channel and controls …
Number of citations: 44 academic.oup.com
D Kim, S Kim, SA Kim, M Choi, KJ Kwon… - Journal of Cosmetic …, 2012 - europepmc.org
… -5-sulfonic acid (USAN Ensulizole), isoamyl p-methoxycinnamate (USAN Amiloxate), and recent UV filters such as diethylhexyl butamidotriazone (USAN Iscotrizinol), methylene bis-…
Number of citations: 10 europepmc.org
K Jana, B Mahanti - academia.edu
A simple high performance liquid chromatography (HPLC) method was developed for the assay of bemotrizinol (Tinosorb-S) from the complex pharmaceutical cosmetics matrix. Unlike …
Number of citations: 0 www.academia.edu
A Wypych, G Wypych - 2020 - books.google.com
… ADK STAB LA-46 75 Bemotrizinol 77 CGX UVA 006 79 Chiguard 1064 80 Chiguard 5405 82 Cyasorb UV-1164 84 Eversorb 40 86 Iscotrizinol 87 Lowilite 6294 89 Octyl triazone 91 …
Number of citations: 9 books.google.com
M Remberger, M Bibi, L Kaj, E Brorström-Lundén - 2015 - diva-portal.org
… To the best of our knowledge, ethylhexyltriazone, bemotrizinol, UV360 and iscotrizinol have not been measured before in the Swedish environment and appears to be new important …
Number of citations: 1 www.diva-portal.org
C Roy, J Chakrabarty - International Scholarly Research …, 2013 - downloads.hindawi.com
… TIN has strong synergistic effects on the SPF when formulated with Bisoctrizole, Ethylhexyl triazone, or Iscotrizinol. It is the most effective UV absorber available measured by SPF, …
Number of citations: 4 downloads.hindawi.com
LA Baker, SL Clark, S Habershon… - The Journal of Physical …, 2017 - ACS Publications
The ultrafast photoprotection mechanisms in operation in ethylhexyl triazone (EHT, octyl triazone), an approved ultraviolet-B (UV-B) chemical filter for commercial sunscreens, remain …
Number of citations: 14 pubs.acs.org
A Kyung, Y Lee, HJ Kwon - 2019 IEEE 10th Annual Ubiquitous …, 2019 - ieeexplore.ieee.org
When the production of Reactive Oxygen Species exceeds the capacity for anti-oxidation, the result is cell damage or cell death in melanoma caused by toxicity. This paper conducts a …
Number of citations: 0 ieeexplore.ieee.org

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